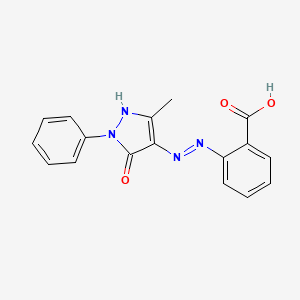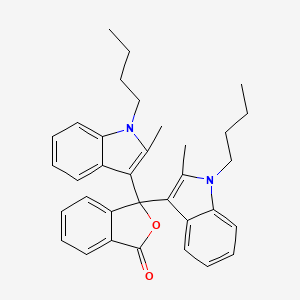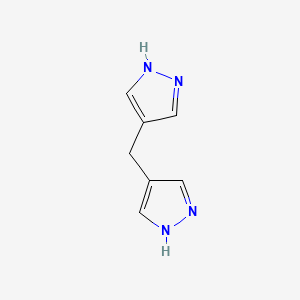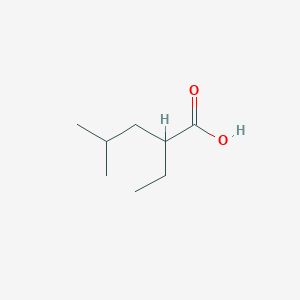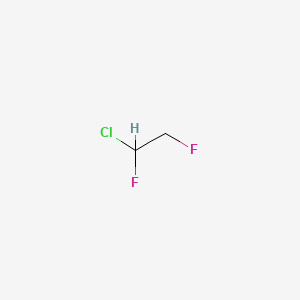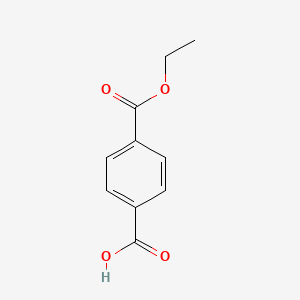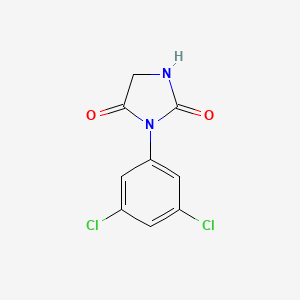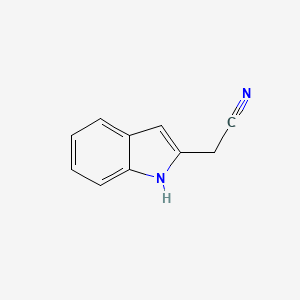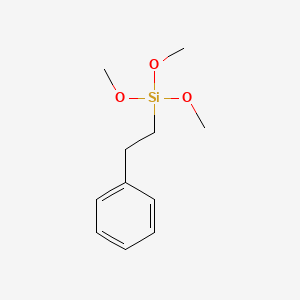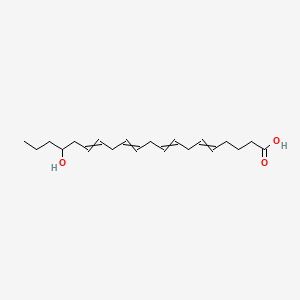
17-Hydroxyicosa-5,8,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17(S)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 17-Hydroxyicosa-5,8,11,14-tetraenoic acid, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyicosa-5,8,11,14-tetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. Lipoxygenases, particularly 15-lipoxygenase, catalyze the oxygenation of arachidonic acid to produce this compound. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using genetically engineered microorganisms that express the necessary lipoxygenase enzymes. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxyicosa-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert this compound into less active metabolites.
Substitution: Functional groups on the molecule can be substituted to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of dihydroxy-eicosatetraenoic acids.
Reduction: Formation of hydroxy-eicosatetraenoic acids with altered double bond configurations.
Substitution: Formation of ester or amide derivatives.
Scientific Research Applications
17-Hydroxyicosa-5,8,11,14-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods to study lipid oxidation products.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular diseases, and cancer.
Industry: Utilized in the development of diagnostic assays and as a biomarker for oxidative stress.
Mechanism of Action
17-Hydroxyicosa-5,8,11,14-tetraenoic acid exerts its effects through various molecular targets and pathways:
Molecular Targets: Binds to specific receptors on cell membranes, such as G-protein coupled receptors.
Pathways Involved: Activates signaling pathways like the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. It also modulates the activity of enzymes involved in the metabolism of other eicosanoids.
Comparison with Similar Compounds
15(S)-Hete: Another hydroxy-eicosatetraenoic acid with similar biological activities but different receptor affinities.
12(S)-Hete: Known for its role in platelet aggregation and vascular functions.
5(S)-Hete: Involved in leukotriene synthesis and has potent inflammatory effects.
Uniqueness of 17-Hydroxyicosa-5,8,11,14-tetraenoic acid: this compound is unique due to its specific binding affinities and its role in modulating distinct signaling pathways. Its effects on inflammation and cell proliferation make it a valuable compound for therapeutic research.
Properties
IUPAC Name |
17-hydroxyicosa-5,8,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
